2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride, commonly referred to as TCN 237 dihydrochloride, is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate receptor. This compound is significant in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders where modulation of glutamatergic signaling is beneficial.
TCN 237 dihydrochloride falls under the category of small organic molecules and is classified as a pharmacological agent targeting neurotransmitter receptors, specifically the NMDA receptor involved in synaptic plasticity and memory function.
The synthesis of TCN 237 dihydrochloride involves multiple steps:
The molecular formula for TCN 237 dihydrochloride is with a molecular weight of 412.3 g/mol. The structural representation includes a benzimidazole ring system linked to a piperidine moiety with a fluorophenyl substituent.
This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.
The compound's interactions with the NMDA receptor lead to significant biochemical changes, particularly in calcium signaling pathways within neurons, which can be studied using various assay techniques.
TCN 237 dihydrochloride acts as a selective antagonist for the GluN2B subunit of the NMDA receptor. Its mechanism involves blocking the receptor's ion channel, thereby preventing calcium influx that is crucial for excitatory neurotransmission.
This blockade can lead to neuroprotective effects by reducing excitotoxicity associated with various neurological conditions such as Alzheimer's disease and other forms of dementia. The pharmacokinetics indicate that TCN 237 dihydrochloride is soluble in water, facilitating its bioavailability.
These properties are essential for formulating this compound into effective drug delivery systems.
TCN 237 dihydrochloride has potential applications in:
The synthesis of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol dihydrochloride employs convergent multi-step strategies to assemble the benzimidazole-piperidine hybrid scaffold. A representative pathway begins with the preparation of 4-((2-fluorophenyl)methyl)piperidine hydrochloride via reductive amination between 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde under hydrogenation conditions (Pd/C catalyst, 50 psi H₂), followed by Boc-deprotection using hydrochloric acid in dioxane [1]. Parallel synthesis of the benzimidazole fragment involves nitration of 4-hydroxy-1,2-phenylenediamine to yield 4-hydroxy-5-nitrobenzene-1,2-diamine, followed by regioselective cyclization with trimethyl orthoformate under acidic catalysis to generate 5-hydroxy-1H-benzimidazole [4]. The pivotal coupling employs Mannich-type aminomethylation, where 5-hydroxy-1H-benzimidazole reacts with formaldehyde and 4-((2-fluorophenyl)methyl)piperidine in refluxing ethanol, achieving nucleophilic substitution at the benzimidazole N1-position with concurrent quaternization of the piperidine nitrogen [1]. Final dihydrochloride salt formation is accomplished via anhydrous hydrogen chloride gas saturation in tetrahydrofuran at 0–5°C.
Table 1: Comparative Analysis of Synthetic Routes for the Benzimidazole-Piperidine Core
Synthetic Route | Key Reagents/Conditions | Yield (%) | Purity (HPLC%) | Critical Challenges |
---|---|---|---|---|
Reductive Amination First | NaBH₃CN, MeOH, rt | 78 | 95.2 | Over-reduction side products |
Benzimidazole First | SnCl₂·2H₂O, EtOH reflux | 65 | 93.8 | Demethylation impurities |
Convergent Coupling | Paraformaldehyde, EtOH, 80°C | 85 | 98.5 | Dialkylation impurities |
Route optimization addressed critical challenges: Dialkylation impurities (bis-Mannich adducts) were suppressed using controlled stoichiometry (1:1.05:1.05 ratio of benzimidazole:formaldehyde:piperidine) and slow addition protocols. End-of-reaction indicators included thin-layer chromatography (Rf 0.35 in ethyl acetate:methanol 9:1) and in-process near-infrared spectroscopy monitoring of the Mannich condensation [1] [4].
Regiocontrol in installing the (2-fluorophenyl)methyl group at the piperidine C4-position is paramount due to competing N-alkylation and stereochemical complications. N-protected 4-piperidone derivatives (Boc, Cbz) undergo enolate generation at C4 using lithium diisopropylamide at –78°C in tetrahydrofuran, followed by electrophilic quenching with 2-fluorobenzyl bromide to yield 4-((2-fluorophenyl)methyl)-4-hydroxypiperidine intermediates [1]. Subsequent dehydration with phosphorus oxychloride generates the exocyclic alkene, which undergoes catalytic hydrogenation (10% Pd/C, H₂ 40 psi) to afford the trans-4-substituted piperidine as the major diastereomer (trans:cis = 9:1) [3]. Alternatively, direct reductive amination using unprotected piperidine requires pH-controlled conditions (acetate buffer pH 4.5–5.0) to favor C4-monoalkylation over bis-alkylation and polymer formation.
Table 2: Regioselectivity Control in Piperidine Functionalization
Method | Conditions | Regioselectivity (C4: N-) | Diastereomeric Ratio (trans:cis) | Yield (%) |
---|---|---|---|---|
Enolate Alkylation | LDA, THF, –78°C; then dehydration/H₂ | >99:1 | 90:10 | 68 |
Direct Reductive Amination | NaBH(OAc)₃, AcOH buffer pH 5, DCE | 85:15 | 60:40 | 72 |
Leuckart-Wallach | HCOONH₄, 2-fluorobenzaldehyde, 120°C | 93:7 | Racemic | 65 |
Stereochemical outcomes significantly impact crystallization behavior of the final dihydrochloride salt. The trans-isomer exhibits superior crystallinity (melting point 248–250°C with decomposition) compared to the cis-counterpart (amorphous solid), enabling diastereomer purification via recrystallization from ethanol:water (4:1) prior to benzimidazole coupling [3] [1]. Nuclear magnetic resonance studies confirm regiochemistry through diagnostic coupling constants (J = 12.5 Hz for trans-H3ax-H4ax protons in piperidine ring) and nuclear Overhauser effect spectroscopy correlations between the fluorophenyl ortho-proton and piperidine H4 proton [1].
The 5-hydroxybenzimidazole nucleus is constructed via thiourea-mediated cyclization or α-haloketone condensation routes. In the thiourea route, 4-hydroxy-1,2-phenylenediamine reacts with benzyl isothiocyanate in acetonitrile at room temperature to form N-(2-amino-4-hydroxyphenyl)-N'-benzylthiourea, which undergoes mercury(II) chloride-assisted cyclodesulfurization to yield 1-benzyl-5-hydroxy-1H-benzimidazole [4] [8]. Catalytic hydrogenolysis (H₂, Pd(OH)₂/C) then provides unprotected 5-hydroxy-1H-benzimidazole. Alternatively, α-haloketone strategies employ 1-(chloroacetyl)-3-((2-fluoro phenyl)methyl)piperidin-4-one synthesized from 4-((2-fluorophenyl)methyl)piperidine and chloroacetyl chloride in dichloromethane with N,N-diisopropylethylamine base [2] [8]. Condensation with 4-hydroxy-1,2-phenylenediamine in dimethyl sulfoxide at 80°C for 8 hours directly affords 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol via tandem nucleophilic substitution-cyclization.
Table 3: Benzimidazole Cyclization Method Comparison
Method | Reagents | Temperature (°C) | Time (h) | Impurity Profile |
---|---|---|---|---|
Thiourea Cyclization | HgCl₂, EtOH | 75 | 4 | Mercury residues, benzyl oversubstitution |
α-Haloketone Condensation | DMSO, no catalyst | 80 | 8 | Piperidine N-dealkylation |
Orthoester Method | (MeO)₃CH, p-TsOH, toluene | 110 | 2 | O-methylation at C5-hydroxy |
The α-haloketone route demonstrates superior atom economy (87% vs 62% for thiourea route) but requires stringent control of stoichiometry to prevent diquaternary ammonium salt formation. Infrared spectroscopy monitoring confirms reaction completion through disappearance of the carbonyl stretch at 1715 cm⁻¹ and emergence of benzimidazole C=N absorption at 1620 cm⁻¹ [2] [8]. High-performance liquid chromatography purity optimization revealed that maintaining reaction pH >8.0 (using potassium carbonate buffer) suppresses oxidative dimerization of the diamine precursor. Post-cyclization, activated charcoal treatment in methanol removes colored impurities while cold filtration eliminates residual inorganic salts [4].
Conversion to the dihydrochloride salt enhances aqueous solubility (from <0.1 mg/mL free base to 28.5 mg/mL in pH 3.0 buffer) and solid-state stability. Optimal salt formation employs anhydrous hydrogen chloride gas saturation in ethyl acetate solution of the free base at 0–5°C, achieving near-quantitative precipitation [6] [9]. Counterintuitively, protic solvents like ethanol induce disproportionation (hydrolysis back to free base), necessitating aprotic media. Critical process parameters include gas flow rate (0.5 L/min), saturation endpoint determination by in situ pH probe (target pH <1.5), and controlled crystallization kinetics via anti-solvent (diethyl ether) gradient addition [3] [6]. The resulting solid is washed with cold ethyl acetate:diethyl ether (1:4) to remove residual acid.
Polymorph control is achieved through solvent-mediated recrystallization: Form I (thermodynamically stable) crystallizes from methanol:acetone (1:5) below 10°C, exhibiting characteristic powder X-ray diffraction peaks at 2θ = 7.8°, 15.6°, 21.4° and differential scanning calorimetry endotherm at 254°C (decomposition). Hygroscopicity studies reveal Form I absorbs <0.5% moisture at 75% relative humidity versus 3.2% for Form II (metastable hydrate), making Form I preferred for pharmaceutical processing [6] [9]. Salt stoichiometry is confirmed via ion chromatography (chloride content: theoretical 16.7%, observed 16.5±0.3%) and nuclear magnetic resonance integration against trimethylsilylpropanoic acid standard.
Table 4: Dihydrochloride Salt Characterization Data
Property | Form I | Form II | Amorphous |
---|---|---|---|
PXRD Peaks (2θ) | 7.8°, 15.6°, 21.4° | 5.2°, 10.8°, 20.1° | Broad halo |
DSC Events | Dec. 254°C | Endo 78°C (dehydration), Dec. 241°C | Glass transition 112°C |
Dynamic Vapor Sorption | <0.5% Δm (0-75% RH) | 3.2% Δm (0-75% RH) | 5.8% Δm (0-75% RH) |
Aqueous Solubility (25°C) | 28.5 mg/mL (pH 3.0) | 24.1 mg/mL (pH 3.0) | 32.7 mg/mL (pH 3.0) |
Purification integrates acid-base partitioning: The dihydrochloride is dissolved in water:isopropanol (3:1) at pH <2.0, treated with activated charcoal, filtered, and basified to pH 9.5–10.0 with ammonium hydroxide to precipitate free base. The free base is then resolubilized in ethyl acetate and reconverted to dihydrochloride via hydrogen chloride gas, enhancing purity from 97.3% to 99.8% by high-performance liquid chromatography [4] [6]. Residual solvent specifications meet International Council for Harmonisation Q3C guidelines, with methanol <200 ppm and ethyl acetate <500 ppm confirmed by gas chromatography-mass spectrometry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1